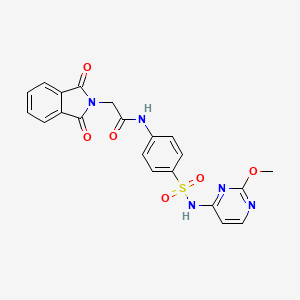![molecular formula C17H16ClNO4S3 B3005170 2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097862-38-7](/img/structure/B3005170.png)
2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a chloro-methoxyphenyl group, and a sulfonamido group
Wirkmechanismus
Target of Action
Similar compounds have been known to act as molecular chaperones , promoting the maturation, structural maintenance, and proper regulation of specific target proteins .
Mode of Action
Compounds with similar structures have been known to interfere with photosynthesis . The compound might interact with its targets, causing changes that affect the normal functioning of the cell .
Biochemical Pathways
The compound likely affects the biochemical pathways related to photosynthesis . It may also influence the processing and transport of secreted proteins . The compound might also be involved in Suzuki–Miyaura (SM) cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds undergo phase i/ii metabolism to produce sulfated, glucuronidated, and methylated conjugates before entering the bloodstream .
Result of Action
Similar compounds have been known to inhibit the fixation of labeled carbon dioxide by leaf disks of various plants , suggesting a potential impact on photosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido typically involves multiple steps:
Formation of the Bithiophene Core: This can be achieved through the coupling of thiophene units using a catalyst such as iron(III) chloride.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the bithiophene core.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can occur at the sulfonamido group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamido derivatives.
Substitution: Substituted chloro-methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido has several applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Employed in the synthesis of novel polymers and materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the additional functional groups.
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: Another derivative with boronic ester groups used in cross-coupling reactions.
Uniqueness
2-{[2,2’-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido is unique due to its combination of a bithiophene core with a chloro-methoxyphenyl group and a sulfonamido group, which imparts distinct electronic and chemical properties that are advantageous in various applications.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S3/c1-23-14-5-4-11(9-12(14)18)26(21,22)19-10-13(20)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,13,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWNPCAZOLTAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)


![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/new.no-structure.jpg)
![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3005109.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)
